molecular formula C27H22ClN5O2S B4295177 5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4295177
M. Wt: 516.0 g/mol
InChI Key: QRAIQTPCEPIFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a phthalazine core, a sulfonamide group, and a pyridine moiety, making it a versatile molecule for different chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazine core, the introduction of the chlorophenyl group, and the attachment of the sulfonamide and pyridine moieties. Common synthetic routes may involve:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using chlorinated aromatic compounds.

    Attachment of the Sulfonamide Group: This can be done through sulfonation reactions using sulfonyl chlorides and amines.

    Incorporation of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • 5-{4-[(3-fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • 5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Uniqueness

The uniqueness of 5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-[4-(3-chloroanilino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O2S/c1-18-12-13-19(15-25(18)36(34,35)30-17-22-8-4-5-14-29-22)26-23-10-2-3-11-24(23)27(33-32-26)31-21-9-6-7-20(28)16-21/h2-16,30H,17H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAIQTPCEPIFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.